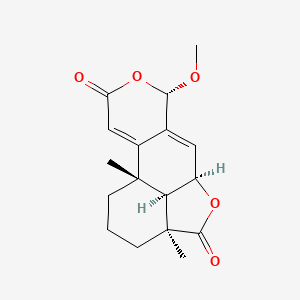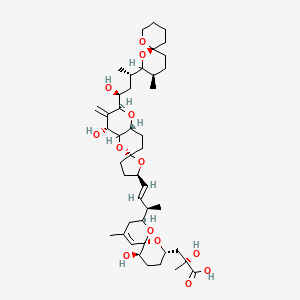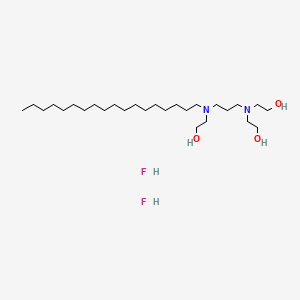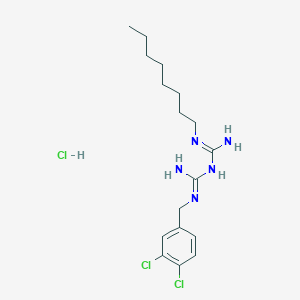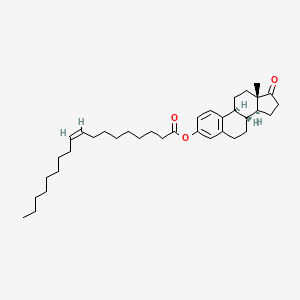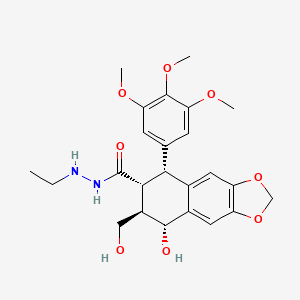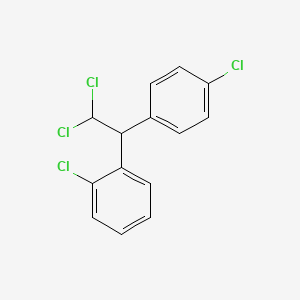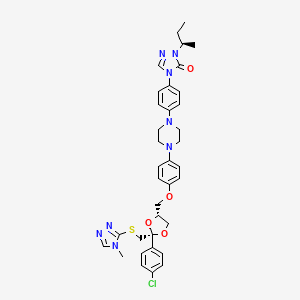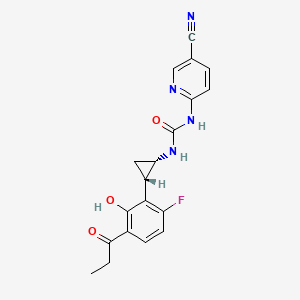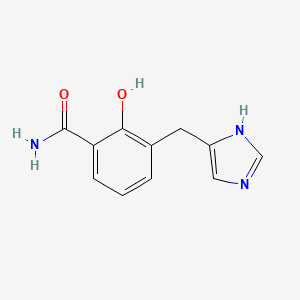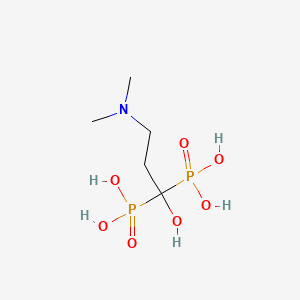
奥帕龙酸
描述
It is primarily used in the treatment of bone-related conditions such as hypercalcemia (high blood calcium levels) and the reduction of fractures and pain associated with bone metastasis in cancer patients . This compound is known for its ability to inhibit bone resorption, making it valuable in the management of osteoporosis and other bone diseases .
科学研究应用
Olpadronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies related to bone metabolism and the effects of bisphosphonates on cellular processes.
Medicine: It is used in the treatment of osteoporosis, hypercalcemia, and bone metastasis.
Industry: It is used in the production of pharmaceuticals and as a component in certain industrial processes.
作用机制
Olpadronic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in the bone matrix, preventing the dissolution of these crystals and thereby reducing bone resorption. This mechanism helps in maintaining bone density and reducing the risk of fractures . The molecular targets of olpadronic acid include enzymes involved in the mevalonate pathway, which is crucial for the prenylation of small GTPase signaling proteins .
Similar Compounds:
Alendronic acid: Another bisphosphonate used in the treatment of osteoporosis and Paget’s disease.
Pamidronic acid: Used for similar indications as olpadronic acid, including the treatment of hypercalcemia and bone metastasis.
Zoledronic acid: Known for its high potency and used in the treatment of various bone diseases.
Uniqueness of Olpadronic Acid: Olpadronic acid is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. It has a high affinity for bone tissue and a prolonged duration of action, making it effective in the long-term management of bone diseases .
生化分析
Biochemical Properties
Olpadronic acid is an orally active amino-bisphosphonate and inhibits bone resorption . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model
Cellular Effects
The cellular effects of Olpadronic acid are primarily related to its role in inhibiting bone resorption . It is used to reduce fractures and pain when cancer spreads to the bone
Molecular Mechanism
The molecular mechanism of Olpadronic acid involves its role as a bisphosphonate, inhibiting bone resorption . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model
准备方法
Synthetic Routes and Reaction Conditions: Olpadronic acid is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of dimethylamine with 3-chloropropane-1,1-diylbis(phosphonic acid) under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of olpadronic acid involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
化学反应分析
Types of Reactions: Olpadronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of olpadronic acid can lead to the formation of phosphonic acid derivatives, while reduction can yield various hydroxypropane derivatives .
属性
IUPAC Name |
[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPSJNLORCRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212479 | |
| Record name | Olpadronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63132-39-8 | |
| Record name | Olpadronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63132-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olpadronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olpadronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olpadronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLPADRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary therapeutic target of Olpadronic acid?
A1: While Olpadronic acid is classified as a bisphosphonate, a class of drugs known to inhibit bone resorption, the provided research highlights its potential in cancer treatment. Specifically, Olpadronic acid acts as a stimulating agent for γδ T cells, particularly the Vγ9Vδ2 subset. [] These cells play a crucial role in the immune system's response to tumors. []
Q2: How does Olpadronic acid enhance the immune response against cancer cells?
A2: The research suggests that Olpadronic acid, in combination with antibodies targeting the protein Claudin 18.2 (CLDN18.2), may offer a promising approach to cancer treatment. [] CLDN18.2 is often overexpressed in various cancers, making it a potential target for antibody-based therapies. [] Olpadronic acid's ability to stimulate γδ T cells, particularly when combined with CLDN18.2-targeting antibodies, enhances the immune system's ability to recognize and eliminate cancer cells. []
Q3: What is the significance of combining Olpadronic acid with agents that stabilize CLDN18.2 expression?
A3: Research indicates that combining Olpadronic acid with agents that stabilize or enhance the expression of CLDN18.2 on the surface of cancer cells can further improve the effectiveness of this therapeutic strategy. [] This is because higher levels of CLDN18.2 on the cell surface make the cancer cells more susceptible to targeting by the CLDN18.2-specific antibodies. []
Q4: Are there any specific agents mentioned that can stabilize or enhance CLDN18.2 expression?
A4: Yes, the research mentions several agents that have shown the potential to stabilize or increase CLDN18.2 expression. These include:
- Cell cycle-arresting agents: These agents interfere with the normal cell cycle progression, leading to the accumulation of cells in specific phases where CLDN18.2 expression might be elevated. The research specifically mentions the G2 and S phases as potentially relevant. []
- Chemotherapeutic drugs: Certain chemotherapeutic agents, such as anthracyclines, platinum compounds (like Oxaliplatin and Cisplatin), nucleoside analogs (like 5-Fluorouracil), taxanes, and camptothecin analogs, are suggested to have this stabilizing effect on CLDN18.2 expression. []
Q5: What is the molecular structure and characteristics of Olpadronic acid?
A5: Olpadronic acid, chemically known as (3-(dimethylamino)-1-hydroxypropylidene)bisphosphonic acid, is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided abstracts do not offer detailed spectroscopic data or specifics about its material compatibility and stability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
